molecular formula C20H24N2O3S B2971541 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921536-97-2

2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2971541
CAS No.: 921536-97-2
M. Wt: 372.48
InChI Key: YKOQVPGOCVDKDK-UHFFFAOYSA-N
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Description

This compound features a pentamethyl-substituted benzene sulfonamide core linked to a 1-methyl-2-oxoindoline moiety. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to target binding via hydrogen bonding or hydrophobic interactions. The 1-methyl-2-oxoindoline fragment introduces rigidity and may influence interactions with enzymes or receptors, such as kinase or histone deacetylase targets .

Properties

IUPAC Name

2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-11-12(2)14(4)20(15(5)13(11)3)26(24,25)21-17-7-8-18-16(9-17)10-19(23)22(18)6/h7-9,21H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOQVPGOCVDKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves multiple steps The initial step often includes the methylation of benzene to form pentamethylbenzeneThe reaction conditions usually require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation processes and subsequent sulfonamide formation. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring allows for electrophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The indole moiety is particularly significant due to its presence in many biologically active compounds .

Medicine: In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The sulfonamide group is known for its antibacterial properties, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The indole derivative may interact with cellular receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Core

N-(1-Methyl-2-oxoindolin-5-yl)Benzenesulfonamide (CAS 921537-07-7)
  • Structure : Lacks methyl groups on the benzene ring.
  • Properties : Reduced lipophilicity (logP ~2.5 estimated) compared to the pentamethyl analog.
  • Activity: Sulfonamide-indole hybrids are known for kinase inhibition; the absence of methyl groups may reduce steric hindrance but increase metabolic oxidation susceptibility .
2,3,4,5,6-Pentamethyl-N-(1,2-Oxazol-3-yl)Benzene-1-sulfonamide
  • Structure : Replaces the indole with an oxazole ring.
  • Properties : Higher logP (3.83) due to pentamethyl groups but reduced hydrogen-bonding capacity from the oxazole .
  • Activity : Oxazole’s electron-deficient nature may alter target selectivity compared to indole-based analogs.

Modifications on the Indole Moiety

N-1-Cyclohexyl-N-2-[(1-Methyl-2-oxoindolin-5-yl)Sulfonyl]Glycinamide
  • Structure : Incorporates a cyclohexyl-glycinamide chain instead of pentamethylbenzene.
  • Properties : Molecular weight 365.45; designed as a PfCCT inhibitor (IC50 = 42 µM). The sulfonyl group enhances solubility compared to the hydrophobic pentamethylbenzene .
1-(4-Fluorophenyl)-N-(1-Methyl-2-oxoindolin-5-yl)Methanesulfonamide (CAS 921538-15-0)
  • Structure : Uses a fluorophenyl-methanesulfonamide group.
  • Properties : Fluorine improves metabolic stability and electron-withdrawing effects may enhance binding affinity .

Biological Activity

2,3,4,5,6-Pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article explores its biological activity by examining various studies and findings related to its pharmacological effects.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a sulfonamide group linked to an indole derivative. The presence of multiple methyl groups enhances its lipophilicity, which can influence its biological interactions.

1. Antitumor Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antitumor properties. For instance, compounds similar to 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide have shown efficacy against various cancer cell lines. A notable study reported that certain benzenesulfonamides induced apoptosis in MDA-MB-231 breast cancer cells with a significant increase in annexin V-FITC positivity .

2. Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties. The compound's structural analogs have been evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In vitro assays demonstrated that certain derivatives exhibited substantial antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

3. Carbonic Anhydrase Inhibition

Another significant aspect of the biological activity of sulfonamides is their role as carbonic anhydrase inhibitors. Specific studies highlighted that derivatives of benzenesulfonamides effectively inhibited carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. This inhibition was linked to the induction of apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedObservationsReference
AntitumorVarious benzenesulfonamidesInduced apoptosis in MDA-MB-231 cells
AntimicrobialSulfanilamide derivativesSignificant inhibition against S. aureus
Carbonic AnhydraseN-(Pyrazin-2-yl)benzenesulfonamidesInhibited CA IX with IC50 values in low nM range

The mechanisms underlying the biological activities of 2,3,4,5,6-pentamethyl-N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involve multiple pathways:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Enzymatic Activity : As a carbonic anhydrase inhibitor, it disrupts the acid-base balance in tumors, leading to reduced proliferation and increased cell death.

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